1-[(3-chlorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
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Description
1-[(3-chlorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C23H16ClFN4OS and its molecular weight is 450.92. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to exhibit dna intercalation activities . This suggests that the compound may interact with its targets, possibly DNA or proteins, leading to changes in their structure or function.
Biochemical Pathways
Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways . For example, they may inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase , which are involved in various biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its potential to reach its targets in the body.
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities , suggesting that they may have various molecular and cellular effects. For example, they may inhibit the growth of cancer cells , exhibit antimicrobial activity , or reduce inflammation .
Properties
IUPAC Name |
1-[(3-chlorophenyl)methylsulfanyl]-4-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN4OS/c24-17-5-3-4-16(12-17)14-31-23-27-26-22-28(13-15-8-10-18(25)11-9-15)21(30)19-6-1-2-7-20(19)29(22)23/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKLUHRGRQFBPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=NN=C(N23)SCC4=CC(=CC=C4)Cl)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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